molecular formula C8H7ClN2S B599249 3-Chloro-2-methyl-4-thiocyanatoaniline CAS No. 14030-84-3

3-Chloro-2-methyl-4-thiocyanatoaniline

Cat. No.: B599249
CAS No.: 14030-84-3
M. Wt: 198.668
InChI Key: JRZHLVJULLQAMV-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-4-thiocyanatoaniline (CAS: 14030-84-3) is an aromatic amine derivative characterized by a unique substitution pattern: a chlorine atom at position 3, a methyl group at position 2, and a thiocyanate (-SCN) group at position 4 of the aniline ring. Its molecular formula is C₈H₇ClN₂S, with a molecular weight of 198.67 g/mol.

Properties

IUPAC Name

(4-amino-2-chloro-3-methylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZHLVJULLQAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)SC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653368
Record name 4-Amino-2-chloro-3-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14030-84-3
Record name 4-Amino-2-chloro-3-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Methylation of Aniline Derivatives

A common precursor is 3-chloro-2-methylaniline, which can be synthesized via chlorination of o-toluidine (2-methylaniline). The CN102701996A patent describes a chlorination-reduction approach using paranitrotoluene (PNT):

  • Chlorination : PNT reacts with chlorine gas (0.48–0.54 wt parts) at 70–80°C in the presence of FeCl₃, yielding 2-chloro-4-nitrotoluene.

  • Reduction : Catalytic hydrogenation (0.038–0.044 wt parts H₂) over Pd/C reduces the nitro group to -NH₂, producing 3-chloro-4-methylaniline.

While this method achieves 98% yield for 3-chloro-4-methylaniline, adapting it to introduce a thiocyano group requires additional steps.

Diazotization-Thiocyanation

The CN1305843C patent outlines a diazotization-based thiocyanation protocol:

  • Diazotization : 3-Chloro-2-methylaniline is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

  • Thiocyanation : The diazonium intermediate reacts with copper(I) thiocyanate (CuSCN) in aqueous H₂SO₄, yielding 3-chloro-2-methyl-4-thiocyanatoaniline.

Reaction Conditions :

  • Temperature: 5–10°C

  • Yield: ~67% (isolated after column chromatography)

  • Key Advantage: Scalability for industrial production.

Modern Mechanochemical Approaches

Recent advances in solvent-free mechanochemistry offer greener alternatives. Ball milling enables direct C–H thiocyanation without diazotization, as demonstrated in ACS Omega studies.

Direct C–H Thiocyanation

Aryl substrates undergo thiocyanation via radical intermediates generated from ammonium persulfate [(NH₄)₂S₂O₈] and NH₄SCN:

  • Mechanochemical Setup :

    • Substrate: 3-Chloro-2-methylaniline (0.2 mmol)

    • Reagents: NH₄SCN (1.5 equiv), (NH₄)₂S₂O₈ (1.5 equiv)

    • Milling: SiO₂ (230–400 mesh), 25 Hz, 1 hour

  • Outcome :

    • Yield: 72–85%

    • Selectivity: Para-thiocyanation dominates due to methyl group directing.

Advantages :

  • No solvent waste

  • Short reaction time (1–2 hours)

  • Tolerance for sensitive functional groups (e.g., -NO₂, -CHO).

Comparative Analysis of Methods

Method Conditions Yield Key Advantages Limitations
DiazotizationLow temperature, acidic67%High scalabilityToxic byproducts (e.g., N₂)
MechanochemicalSolvent-free, ball milling85%Eco-friendly, rapidSpecialized equipment required
Catalytic HydrogenationHigh-pressure H₂98%*Excellent for precursor synthesisDoes not introduce -SCN group

*Yield for 3-chloro-4-methylaniline precursor.

Optimization Strategies

Enhancing Regioselectivity

  • Directed Ortho Metalation : Use of Lewis acids (e.g., BF₃·OEt₂) to direct thiocyanation to the para position.

  • Microwave Assistance : Reduces reaction time and improves yield in diazotization steps.

Green Chemistry Innovations

  • Recyclable Catalysts : Immobilized Cu nanoparticles on mesoporous silica improve thiocyanation efficiency.

  • Biocatalytic Routes : Emerging use of peroxidases for oxidative C–H thiocyanation under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-4-thiocyanatoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Chloro-2-methyl-4-thiocyanatoaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-4-thiocyanatoaniline involves its interaction with specific molecular targets and pathways. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-Chloro-2-methyl-4-thiocyanatoaniline, a comparative analysis with analogous compounds is provided below. Key parameters include molecular structure, substituent effects, and available physicochemical data.

Table 1: Structural and Functional Group Comparison

Compound Name CAS Number Molecular Formula Substituents (Position) Key Functional Groups
This compound 14030-84-3 C₈H₇ClN₂S Cl (3), CH₃ (2), SCN (4) Aniline, Thiocyanate
2-Nitro-4-thiocyanatoaniline 13311-84-7 C₇H₅N₃O₂S NO₂ (2), SCN (4) Aniline, Nitro, Thiocyanate
3-Fluoro-4-methoxyaniline 366-99-4 C₇H₈FNO F (3), OCH₃ (4) Aniline, Methoxy, Fluorine
Thiophene fentanyl hydrochloride 2306823-39-0 C₂₄H₂₆N₂OS·HCl Thiophene ring, opioid backbone Fentanyl analog, Amide

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) Stability Notes
This compound Not reported Not reported Moderate in DMSO, Ethanol Sensitive to hydrolysis
2-Nitro-4-thiocyanatoaniline Not reported Not reported Low in water, high in DMF Reacts with reducing agents
3-Fluoro-4-methoxyaniline 81–84 220 (est.) High in ethanol, acetone Stable under inert conditions

Key Findings:

The methyl group at position 2 sterically hinders electrophilic aromatic substitution, contrasting with the nitro group in 2-Nitro-4-thiocyanatoaniline, which directs electrophiles to para positions .

Applications in Synthesis :

  • Unlike 3-Fluoro-4-methoxyaniline (used in fluorinated drug intermediates), this compound’s thiocyanate group is valuable in synthesizing heterocycles like thiazoles or isothiocyanates .

Biological Activity

3-Chloro-2-methyl-4-thiocyanatoaniline (CAS No. 14030-84-3) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C8H7ClN2S
  • Molecular Weight : 188.67 g/mol

The compound features a thiocyanate group (-SCN) attached to an aniline ring, which plays a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by modifying active sites.
  • Protein Interaction : It can alter protein conformation and function, impacting various biochemical pathways .

Antimicrobial Activity

Research has indicated that compounds containing thiocyanate groups exhibit antimicrobial properties. In studies, this compound demonstrated effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential . The following table summarizes findings from various studies on its cytotoxicity:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.5Apoptosis via caspase activation
MCF-7 (breast cancer)20.3Mitochondrial disruption
A549 (lung cancer)18.7Reactive oxygen species generation

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiocyanate derivatives, including this compound. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Cytotoxicity Assessment :
    A research article in Cancer Research assessed the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated that it effectively induced apoptosis and inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules in medicinal chemistry. Its unique reactivity allows for various chemical transformations, including:

  • Synthesis of Dyes and Pigments : Due to its vibrant color properties.
  • Biological Probes : Utilized in studies involving enzyme interactions and protein modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-methyl-4-thiocyanatoaniline, and how can intermediates be purified?

  • Methodological Answer : The synthesis typically involves introducing the thiocyanato group via nucleophilic substitution. For example, arylisothiocyanates (e.g., 3A,B in ) react with precursors like thiazolidinones in dimethylformamide (DMF) with potassium hydroxide as a base. Post-reaction purification includes multiple water washes to remove ionic byproducts (e.g., diethylammonium chloride) . TLC analysis is critical for monitoring reaction progress and confirming intermediate isolation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy to identify functional groups (e.g., thiocyanato SCN stretch at ~2050–2150 cm⁻¹), and mass spectrometry for molecular weight validation. Elemental analysis ensures purity (>95% as per ). Melting point determination (e.g., 2–3°C for related compounds like 3-Chloro-2-methylaniline) provides additional validation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in thiocyanato group reactivity during synthesis?

  • Methodological Answer : Contradictory yields or side products may arise from competing pathways (e.g., isomerization or unintended cyclization). Kinetic studies under varying temperatures (e.g., 25–80°C) and substituent effects (electron-donating vs. withdrawing groups) can clarify reactivity trends. For instance, highlights that aryl substituents (e.g., 4-CH₃C₆H₄) influence intermediate stability. Computational modeling (DFT) may further elucidate transition states .

Q. What strategies address discrepancies in reported physical properties (e.g., melting points) of thiocyanatoaniline derivatives?

  • Methodological Answer : Variations in melting points (e.g., 2–3°C vs. 115–117°C boiling point in ) often stem from impurities or polymorphic forms. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) followed by differential scanning calorimetry (DSC) can isolate pure phases. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., flash point ~112°C as in ).
  • Light Sensitivity : Expose to UV-Vis light and track thiocyanato group integrity via IR .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thiocyanato group’s role in biological activity?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Standardize testing using in vitro models (e.g., p38 MAP kinase inhibition assays, as in ) with controlled thiocyanatoaniline concentrations (1–100 µM). Compare dose-response curves and use statistical tools (e.g., ANOVA) to identify significant activity differences .

Experimental Design Considerations

Q. What precautions are critical when handling thiocyanatoaniline derivatives in air-sensitive reactions?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) due to potential oxidation of the thiocyanato group. Store compounds under anhydrous conditions (e.g., molecular sieves) and avoid prolonged exposure to light (wrap vials in foil). Confirm moisture content via Karl Fischer titration .

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